molecular formula C34H34N4O4 B1217034 protoporphyrin IX CAS No. 553-12-8

protoporphyrin IX

Cat. No. B1217034
CAS RN: 553-12-8
M. Wt: 562.7 g/mol
InChI Key: ZCFFYALKHPIRKJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

PpIX synthesis involves several enzymatic steps starting from glycine and succinyl-CoA, leading to the formation of δ-aminolevulinic acid (ALA), which then undergoes various transformations. Chrominski et al. (2013) explored novel molecular hybrids between cobyrinate and PpIX, synthesizing molecules via the CuAAC reaction, which showed significant biological activity by activating soluble guanylyl cyclase (Chrominski, Proinsias, Martin, & Gryko, 2013). Additionally, Maximova et al. (2013) developed an efficient method for the synthesis of PpIX-derived amides, expanding the functional applications of PpIX in biological contexts (Maximova, Pisarek, & Gryko, 2013).

Molecular Structure Analysis

Protoporphyrin IX is characterized by its complex structure, consisting of four pyrrole rings linked via methine bridges, forming a large, planar, and conjugated system. This structure is essential for its ability to bind metals, particularly iron, leading to heme formation. The synthesis and characterization of novel PpIX derivatives have been explored to understand their structural properties and reactivity (Bakleh, Sol, Granet, Deleris, Estieu-Gionnet, & Krausz, 2010).

Chemical Reactions and Properties

PpIX participates in various chemical reactions, especially those involving metal ion coordination and redox chemistry, due to its role as a heme precursor. Its chemical reactivity is central to its biological functions and applications in photodynamic therapy (PDT) and diagnosis. Eshghi et al. (2013) demonstrated the potential of PpIX conjugated gold nanoparticles for cervical cancer therapy, highlighting its photosensitizing properties (Eshghi, Sazgarnia, Rahimizadeh, Attaran, Bakavoli, & Soudmand, 2013).

Physical Properties Analysis

The physical properties of PpIX, such as its fluorescence under specific wavelengths, are crucial for its diagnostic applications. Its photophysical properties allow for its use in fluorescence-guided surgeries and the detection of cancerous tissues. The dynamics of PpIX accumulation and its fluorescence properties have been studied across different cell lines to optimize its use in medical applications (Gorbenko, Belashov, Belyaeva, Kornilova, Litvinov, Semenova, & Vasyutinskii, 2021).

Chemical Properties Analysis

The chemical properties of PpIX, including its solubility, reactivity, and photodynamic activity, are essential for its biological functions and therapeutic applications. Its ability to generate reactive oxygen species (ROS) when exposed to light is the basis for its use in PDT. Tachikawa et al. (2014) synthesized PpIX lipids to form micelles and liposomes, demonstrating its potential in delivering hydrophobic photosensitizers to cancer cells (Tachikawa, El-Zaria, Inomata, Sato, & Nakamura, 2014).

Scientific Research Applications

Theranostic Applications

Protoporphyrin IX (PpIX) demonstrates significant potential in the realm of theranostics, particularly when derived from 5-aminolevulinic acid (5-ALA). It acts as a sustainable endogenous photosensitizer, playing a crucial role in medical research and therapeutic diagnostics. A comprehensive scientometric study highlights its widespread use and emerging trends in this field, emphasizing nanotechnology's role in enhancing its delivery and therapeutic efficacy (Zhou et al., 2022).

Interaction with Blood Proteins

PpIX has been shown to interact with human red blood cells, hemoglobin, and myoglobin, leading to significant structural and functional changes. These interactions, which involve the formation of ground state complexes and conformational changes in the proteins, are crucial for understanding PpIX's therapeutic roles and mechanisms of action (Sil et al., 2004).

Nanoparticle Carriers for Photodynamic Therapy

The development of nanoparticle carriers for PpIX has opened new avenues in photodynamic therapy. These carriers, such as silica spheres, retain the optical properties and singlet oxygen generation capacity of PpIX, making them effective for therapeutic applications (Rossi et al., 2008).

Role in Chlorophyll Biosynthesis

In plant biology, PpIX is a key intermediate in chlorophyll biosynthesis. Studies on mutants in Arabidopsis have shown that PpIX and its derivatives play significant roles in signaling within the chlorophyll biosynthetic pathway, impacting plant development and photosynthesis (Pontier et al., 2007).

Supramolecular Chemistry

In supramolecular science, PpIX derivatives have found applications in creating one-dimensional nano-superstructures like vesicles, tubules, and nanowires. These structures are pivotal in artificial photosynthesis and biomedical science, demonstrating the versatility of PpIX in material science (Bhosale et al., 2013).

Photodynamic Detection and Therapy

PpIX's role as a photosensitizer in photodynamic detection and therapy of cancer is well-established. Its synthesis from ALA precursors and interactions with different cell lines underscores its importance in oncological treatments (Koo et al., 2010).

Fluorescence Spectrum Analysis

PpIX is utilized in fluorescence spectrum analysis for the detection of tumors. The use of wavelet transform-based systems enables the discrimination of weak PpIX signals in serum, proving its utility in early tumor diagnosis (Zhu et al., 2007).

Photosensitivity Prevention in Genetic Diseases

PpIX accumulation in erythropoietic protoporphyria, a genetic disease causing sensitivity to sunlight, has been addressed through photoprotective products based on its absorption spectrum. This application underlines PpIX's significance in dermatological conditions and treatment strategies (Teramura et al., 2017).

Applications in Chemical Biology

PpIX's role in chemical biology has been expanding, particularly through synthetic modifications for diverse applications like therapeutic agents, imaging tools, and sensors. Its interaction with biomolecules like DNA and heme-binding proteins is a focus area for developing novel molecular devices and therapeutic strategies (Sitte & Senge, 2020).

Safety And Hazards

Large amounts of PPIX are toxic to the liver and can cause cholestatic liver injury . It is also a moderate to severe irritant to the skin and eyes .

Future Directions

PPIX-based strategies have been used for cancer diagnosis and treatment . There is ongoing research into the use of PPIX in optical spectroscopy-guided glioma surgery , and a new technique has been developed for quantifying PPIX in microbial cells in seawater . The selective accumulation of PPIX in neoplastic cells upon administration of 5-aminolevulinic acid (5-ALA) has been extensively reported, but the mechanisms underlying this crucial feature are still unclear .

properties

IUPAC Name

3-[18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoic acid
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C34H34N4O4/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25/h7-8,13-16,35-36H,1-2,9-12H2,3-6H3,(H,39,40)(H,41,42)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCFFYALKHPIRKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C=C)C)C(=C4CCC(=O)O)C)C(=C3C)CCC(=O)O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H34N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

50865-01-5 (di-hydrochloride salt)
Record name Protoporpyrin IX
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DSSTOX Substance ID

DTXSID4048353
Record name Protoporphyrin
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Molecular Weight

562.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

protoporphyrin IX

CAS RN

553-12-8
Record name Protoporpyrin IX
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Record name Protoporphyrin
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Record name protoporphyrin IX
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Record name 21H,23H-Porphine-2,18-dipropanoic acid, 7,12-diethenyl-3,8,13,17-tetramethyl-
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Record name Protoporphyrin
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Record name 3,3'-(3,7,12,17-tetramethyl-8,13-divinylporphine-2,18-diyl)di(propionic acid)
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Record name PROTOPORPHYRIN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
64,300
Citations
M Sachar, KE Anderson, X Ma - Journal of Pharmacology and Experimental …, 2016 - ASPET
Protoporphyrin IX (PPIX) is ubiquitously present in all living cells in small amounts as a precursor of heme. PPIX has some biologic functions of its own, and PPIX-based strategies have …
Number of citations: 205 jpet.aspetjournals.org
JC Kennedy, RH Pottier - Journal of Photochemistry and Photobiology B …, 1992 - Elsevier
… , with protoporphyrin IX highlighted. The S-aminolevulinic acid/heme feedback control is indicated by a dotted arrow. The principal biosynthetic route for ALAinduced protoporphyrin IX is …
Number of citations: 570 www.sciencedirect.com
S Afonso, G Vanore, A Batlle - Free Radical Research, 1999 - Taylor & Francis
The short- and long-term pro-oxidant effect of protoporphyrin IX (PROTO) administration to mice was studied in liver. A peak of liver porphyrin accumulation was found 2 h after the …
Number of citations: 83 www.tandfonline.com
KM Smith - Accounts of Chemical Research, 1979 - ACS Publications
… a more general synthetic approach to PP-IX and prepared161,5-labeled protoporphyrin IX … spectra, before and afteraddition of pyrrolidine, for zinc(II) protoporphyrin IX (41) dimethyl ester…
Number of citations: 44 pubs.acs.org
JC Kennedy, RH Pottier, DC Pross - Journal of Photochemistry and …, 1990 - Elsevier
5-Aminolaevulinic acid (ALA) is a precursor of protoporphyrin IX (Pp IX) in the biosynthetic pathway for haem. Certain types of cells have a large capacity to synthesize Pp IX when …
Number of citations: 016 www.sciencedirect.com
RD Willows - Natural product reports, 2003 - pubs.rsc.org
… chelatase used protoporphyrin IX as the preferred substrate but deuteroporphyrin IX, mesoporphyrin IX, 3-ethyl, 8-vinyl protoporphyrin IX and 3-vinyl, 8-ethyl protoporphyrin IX were also …
Number of citations: 154 pubs.rsc.org
RJ Porra, JE Falk - Biochemical Journal, 1964 - ncbi.nlm.nih.gov
… Itseems likely, therefore, that the reduced derivative of protoporphyrin IX detected in our incubations must be oxidized to protoporphyrin IX in vivo before protohaem synthesis can take …
Number of citations: 143 www.ncbi.nlm.nih.gov
GS Cox, DG Whitten - Journal of the American Chemical Society, 1982 - ACS Publications
Protoporphyrin IX dimethyl ester (la) is photooxidized upon irradiation in aprotic organic solvents in the presence of oxygen to yield a mixture of hydroxyaldehydes (2and 3)(…
Number of citations: 102 pubs.acs.org
LJ Ignarro, KS Wood, MS Wolin - Proceedings of the …, 1982 - National Acad Sciences
… protoporphyrin IX. With the exception of hematoporphyrin IX, close structural analogs of protoporphyrin IX… The insertion of iron into protoporphyrin IX to form heme or hematin renders the …
Number of citations: 312 www.pnas.org
A Marti, N Lange, H Van den Bergh… - The Journal of …, 1999 - auajournals.org
… Recently, interest in PDT of bladder cancers has been renewed by demonstration of the selectivity of protoporphyrin IX (PplX) induced after instillation of 5-aminolevulinic acid (ALA). …
Number of citations: 115 www.auajournals.org

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